molecular formula C8H12O2 B7938626 (E)-Methyl 3-cyclobutylacrylate

(E)-Methyl 3-cyclobutylacrylate

Cat. No.: B7938626
M. Wt: 140.18 g/mol
InChI Key: YYPDYEYCJYMCBP-AATRIKPKSA-N
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Description

(E)-Methyl 3-cyclobutylacrylate is an organic compound belonging to the acrylate family. Acrylates are esters derived from acrylic acid and are known for their versatility in various chemical reactions and applications. This compound features a cyclobutyl group attached to the acrylate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 3-cyclobutylacrylate typically involves the esterification of 3-cyclobutylacrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-cyclobutylacrylic acid+methanolacid catalyst(E)-Methyl 3-cyclobutylacrylate+water\text{3-cyclobutylacrylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-cyclobutylacrylic acid+methanolacid catalyst​(E)-Methyl 3-cyclobutylacrylate+water

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-Methyl 3-cyclobutylacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(E)-Methyl 3-cyclobutylacrylate has diverse applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of coatings, adhesives, and other materials requiring specific chemical characteristics.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-cyclobutylacrylate involves its interaction with various molecular targets. The compound can undergo polymerization, forming long chains that impart specific mechanical and chemical properties to the resulting materials. The cyclobutyl group provides rigidity and stability, enhancing the performance of the polymers in various applications.

Comparison with Similar Compounds

    Methyl acrylate: Lacks the cyclobutyl group, resulting in different chemical properties.

    Ethyl 3-cyclobutylacrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: (E)-Methyl 3-cyclobutylacrylate is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring enhanced stability and rigidity.

Properties

IUPAC Name

methyl (E)-3-cyclobutylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)6-5-7-3-2-4-7/h5-7H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPDYEYCJYMCBP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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